molecular formula C19H17ClN2O4 B2571529 3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 132559-97-8

3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2571529
CAS No.: 132559-97-8
M. Wt: 372.81
InChI Key: SFZZTLVTTPTWTK-UHFFFAOYSA-N
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Description

“3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a chlorophenyl group linked to a bis-pyridinone structure

Properties

IUPAC Name

3-[(3-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-9-6-13(23)16(18(25)21-9)15(11-4-3-5-12(20)8-11)17-14(24)7-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZZTLVTTPTWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridinone rings: This could involve the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction using a chlorophenyl precursor.

    Coupling of the pyridinone units: This could be achieved through a methylene bridge formation using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridinone rings, potentially converting them to alcohols.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound might be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: It could be used as a probe to study biological pathways and interactions.

Medicine

Industry

    Materials Science: The compound might be explored for its properties in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((3-bromophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
  • 3,3’-((3-fluorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Uniqueness

The uniqueness of “3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” might lie in its specific substituents and the resulting chemical properties, such as its reactivity, stability, and potential bioactivity, which could differ significantly from its analogs.

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